molecular formula C9H8O4 B057823 5,7-Dihydroxy-4-methylphthalide CAS No. 27979-57-3

5,7-Dihydroxy-4-methylphthalide

Cat. No.: B057823
CAS No.: 27979-57-3
M. Wt: 180.16 g/mol
InChI Key: GXYQICKPCCBIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycophenolic acid impurity is a byproduct or degradation product associated with mycophenolic acid, a potent immunosuppressant used primarily to prevent organ transplant rejection. Mycophenolic acid is derived from the mold Penicillium species and has been widely studied for its immunosuppressive properties. The impurities of mycophenolic acid can arise during its synthesis, storage, or degradation, and understanding these impurities is crucial for ensuring the purity and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid impurity involves several steps, often starting from mycophenolic acid itself. One common method involves the methylation of mycophenolic acid to produce various impurities. For instance, mycophenolate mofetil impurity D can be synthesized through an efficient methylation reaction system using green and environment-friendly reagents . The reaction conditions typically involve the use of catalysts and solvents to achieve high purity and yield.

Industrial Production Methods: Industrial production of mycophenolic acid impurity often follows similar synthetic routes but on a larger scale. The process may involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the impurities. The goal is to ensure that the final pharmaceutical product meets stringent regulatory standards for impurity levels .

Chemical Reactions Analysis

Types of Reactions: Mycophenolic acid impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different impurity profiles, which need to be carefully monitored.

Common Reagents and Conditions: Common reagents used in the reactions involving mycophenolic acid impurity include methanol, catalysts like zinc powder, and solvents such as methanol HPLC . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of mycophenolic acid can produce various methylated impurities, each with distinct chemical properties .

Scientific Research Applications

Chemical Synthesis

Intermediate in Mycophenolic Acid Production
5,7-Dihydroxy-4-methylphthalide serves as a crucial intermediate in the synthesis of mycophenolic acid, an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The compound can be synthesized through various methods, including the use of polyketide synthases from fungal sources like Penicillium brevicompactum . The enzymatic pathways leading to its production have been characterized, revealing the involvement of cytochrome P450 enzymes .

Synthesis of Pyrano[2,3-h]coumarin Derivatives
This compound is also utilized in the synthesis of pyrano[2,3-h]coumarin derivatives, which have been shown to possess diverse biological activities. The one-pot synthesis method for these derivatives highlights the versatility of this compound in organic reactions .

Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. In studies assessing its efficacy against oxidative stress, the compound demonstrated significant inhibition of free radicals and protective effects on cellular structures . The antioxidant capacity was quantified using assays such as DPPH and FRAP, showing promising results for potential therapeutic applications .

Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. It showed effective inhibition against acetylcholinesterase and butyrylcholinesterase, which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for these enzymes were reported at 12.38 µg/mL and 31.54 µg/mL respectively, indicating strong potential for further investigation in pharmacological contexts .

Therapeutic Potential

Neuroprotective Effects
Given its enzyme inhibition properties and antioxidant capabilities, this compound is being explored for neuroprotective effects. Its ability to mitigate oxidative stress and inhibit cholinesterase makes it a candidate for research into treatments for neurodegenerative conditions .

Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties as well. Isolated from fungal species such as Eurotium repens, it has shown effectiveness against certain bacterial strains, warranting further exploration into its potential as a natural antimicrobial agent .

Case Studies and Research Findings

StudyFocusFindings
Study on Synthesis Mycophenolic AcidIdentified this compound as a key intermediate in synthesis pathways involving polyketide synthases .
Antioxidant Activity Assessment Free Radical ScavengingDemonstrated significant antioxidant activity with IC50 values indicating strong efficacy against oxidative stress .
Enzyme Inhibition Study Cholinesterase InhibitionReported IC50 values of 12.38 µg/mL for acetylcholinesterase and 31.54 µg/mL for butyrylcholinesterase .
Antimicrobial Activity Research Fungal MetabolitesShowed effectiveness against specific bacterial strains derived from Eurotium repens .

Comparison with Similar Compounds

Comparison: Mycophenolic acid impurity differs from these similar compounds in its chemical structure and properties. While mycophenolate mofetil and mycophenolate sodium are prodrugs of mycophenolic acid designed to improve its bioavailability and reduce gastrointestinal side effects, mycophenolic acid impurity is typically an unintended byproduct. studying these impurities is essential for understanding the complete pharmacological profile of mycophenolic acid and ensuring the safety and efficacy of its pharmaceutical formulations .

Biological Activity

5,7-Dihydroxy-4-methylphthalide (DHMP) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of DHMP, summarizing key research findings, case studies, and presenting data tables that illustrate its effects.

Chemical Structure and Properties

This compound is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 5 and 7 positions and a methyl group at the 4 position. Its molecular formula is C9H8O4C_9H_8O_4 with a molecular weight of approximately 180.16 g/mol.

1. Antioxidant Activity

Research has demonstrated that DHMP exhibits significant antioxidant properties. In a study evaluating various metabolites from lichens, DHMP was shown to possess a strong ability to scavenge free radicals, which is crucial for reducing oxidative stress in biological systems. The antioxidant activity was quantified using several assays:

Assay TypeIC50 (µg/mL)
DPPH Scavenging75.3 ± 0.02
ORAC32.7 ± 0.7
FRAP27.8 ± 0.0

These results indicate that DHMP can effectively mitigate oxidative damage, which is linked to numerous chronic diseases .

2. Enzyme Inhibition

DHMP has been studied for its inhibitory effects on various enzymes associated with neurodegenerative diseases:

  • Cholinesterase Inhibition : DHMP demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 12.38 µg/mL and 31.54 µg/mL respectively. This activity suggests potential therapeutic applications in treating Alzheimer’s disease .
  • Tyrosinase Inhibition : The compound also inhibited tyrosinase activity (IC50: 22.32 µg/mL), which is relevant for skin pigmentation disorders and some types of melanoma .

3. Antifungal Activity

In recent studies focusing on secondary metabolites from fungi, DHMP was identified as having antifungal properties against various strains of fungi, including Aspergillus flavus. This activity was linked to its structural features that may interfere with fungal cell wall synthesis or function .

The biological activities of DHMP are primarily attributed to its ability to donate hydrogen atoms due to the presence of hydroxyl groups, which can neutralize free radicals and inhibit enzymatic reactions that lead to disease progression. The compound's interaction with cytochrome P450 enzymes has also been noted, indicating a role in metabolic pathways .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of DHMP in vitro on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with DHMP significantly reduced cell death and apoptosis markers compared to untreated controls, highlighting its potential in neuroprotection .

Case Study 2: Antifungal Efficacy

Another case study evaluated the antifungal efficacy of DHMP against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting its potential as a therapeutic agent against fungal infections .

Properties

IUPAC Name

5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYQICKPCCBIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561066
Record name 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27979-57-3
Record name 5,7-Dihydroxy-4-methylphthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027979573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIHYDROXY-4-METHYLPHTHALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1U60N12M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 2
Reactant of Route 2
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 3
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 4
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 5
5,7-Dihydroxy-4-methylphthalide
Reactant of Route 6
Reactant of Route 6
5,7-Dihydroxy-4-methylphthalide
Customer
Q & A

Q1: What is the role of 5,7-Dihydroxy-4-methylphthalide in mycophenolic acid biosynthesis?

A1: this compound (DHMP) is a key intermediate in the biosynthesis of mycophenolic acid (MPA). Research has shown that it is synthesized from 5-methylorsellinic acid (5-MOA) through a two-step process catalyzed by the bifunctional enzyme MpaDE. [] The enzyme's N-terminal cytochrome P450 domain (MpaD) first hydroxylates 5-MOA to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB). Subsequently, the C-terminal hydrolase domain (MpaE) facilitates the conversion of DHMB to DHMP, likely acting as a lactone synthase to enable ring closure. [] DHMP then undergoes farnesylation and a series of oxidation reactions to ultimately yield MPA. [, , , , ]

Q2: Which fungi are known to produce this compound?

A2: this compound has been identified as a metabolite in various fungal species, including:

  • Penicillium brevicompactum [, , , , , ]
  • Aspergillus flavus []
  • Byssochlamys nivea []
  • Aspergillus ustus []
  • Microascus tardifaciens []
  • Eurotium repens []
  • Eupenicillium parvum []

Q3: What is the significance of the farnesyl side chain in mycophenolic acid biosynthesis?

A3: The biosynthesis of mycophenolic acid involves the incorporation of a farnesyl side chain to DHMP, forming 6-farnesyl-5,7-dihydroxy-4-methylphthalide. [] This farnesylated intermediate is then oxidatively cleaved to ultimately yield MPA. Interestingly, research suggests that the biosynthesis of the side-chain can occur through at least two pathways, with one involving direct oxidation of the central double bond and the other involving a two-stage removal of terminal and central groups. []

Q4: What is the stereochemistry involved in the farnesylation step of mycophenolic acid biosynthesis?

A5: The enzymatic synthesis of 6-farnesyl-5,7-dihydroxy-4-methylphthalide from DHMP and (3RS)-mevalonic acid proceeds with an inversion of configuration at C-5 of mevalonic acid. [] This stereochemical detail highlights the specificity of the enzymes involved in this biosynthetic pathway.

Q5: What are the implications of the low enzyme specificity observed in the final steps of mycophenolic acid biosynthesis?

A6: The later stages of MPA biosynthesis, particularly the prenylation of DHMP, the oxidation of the farnesyl chain, and the final O-methylation, are characterized by low enzyme specificity. [] This finding suggests that these enzymes may accept a broader range of substrates, potentially leading to the production of MPA analogs with varying biological activities.

Q6: Are there any known synthetic routes for producing this compound?

A7: Yes, researchers have developed new synthetic methods for producing this compound. [, ] These synthetic approaches can be valuable for producing this key MPA precursor for various research and development purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.